molecular formula C13H19NO2S B1506990 tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate CAS No. 873016-31-0

tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate

Cat. No.: B1506990
CAS No.: 873016-31-0
M. Wt: 253.36 g/mol
InChI Key: RWAYLEURMSJXJJ-UHFFFAOYSA-N
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Description

tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate is a chemical compound with the molecular formula C13H19NO2S. It is a heterocyclic compound that contains a thienoazepine ring system. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thienoazepine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites on proteins or interfering with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate is unique due to its thienoazepine ring system, which imparts specific chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 4,5,7,8-tetrahydrothieno[2,3-d]azepine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-7-4-10-6-9-17-11(10)5-8-14/h6,9H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAYLEURMSJXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722823
Record name tert-Butyl 4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873016-31-0
Record name tert-Butyl 4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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